tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate
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Overview
Description
tert-Butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a pyrazole ring containing an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-amino-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Attachment to the Phenyl Ring: The pyrazole ring is then attached to a benzyl halide through a nucleophilic substitution reaction, forming the intermediate 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzene.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group on the pyrazole ring can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl position can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Introduction of various functional groups at the benzyl position.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring, which is a common motif in many bioactive molecules, suggests that it could be used in the design of new drugs targeting specific enzymes or receptors.
Industry
Mechanism of Action
The mechanism by which tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. Additionally, the carbamate group can undergo hydrolysis, releasing the active pyrazole derivative which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbamate: Similar structure but with a nitro group instead of an amino group.
tert-Butyl N-{4-[(4-hydroxy-1H-pyrazol-1-yl)methyl]phenyl}carbamate: Contains a hydroxy group on the pyrazole ring.
tert-Butyl N-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}carbamate: Features a methyl group on the pyrazole ring.
Uniqueness
The presence of the amino group in tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate makes it unique compared to its analogs. This functional group allows for additional hydrogen bonding interactions and can be further modified to introduce other functional groups, enhancing its versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, from organic synthesis to medicinal chemistry and industrial applications.
Properties
CAS No. |
2089649-83-0 |
---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.3 |
Purity |
95 |
Origin of Product |
United States |
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